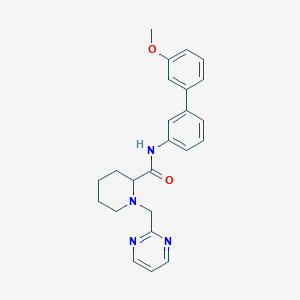![molecular formula C20H25N3O3 B5618980 2,5,7,8-tetramethyl-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)chroman-6-ol](/img/structure/B5618980.png)
2,5,7,8-tetramethyl-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)chroman-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2,5,7,8-tetramethyl-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)chroman-6-ol" is a compound that belongs to the class of imidazo[1,2-a]pyridines, a group known for their potential in various biochemical applications.
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyridines involves multi-step reactions, starting with brominations and condensations, followed by coupling processes like Suzuki coupling, and sometimes hydrogenation (Ismail et al., 2004). Another approach includes palladium-catalyzed reactions, indicating the complexity and sophistication of the synthetic routes (Zhang et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds often features a complex arrangement of rings. For instance, the crystal structure of related compounds shows specific angular relationships between rings and adopts distinct conformations, as evidenced by X-ray diffraction studies (Kapoor et al., 2011).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines participate in various chemical reactions, including cyclization, addition, and amination reactions. These reactions are often facilitated by catalysts like copper or palladium and can result in the formation of complex heterocyclic structures (Fan et al., 2015).
properties
IUPAC Name |
(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-11-12(2)18-14(13(3)17(11)24)5-7-20(4,26-18)19(25)23-8-6-15-16(9-23)22-10-21-15/h10,24H,5-9H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZXNFYFRDDJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)N3CCC4=C(C3)NC=N4)C(=C1O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,7,8-tetramethyl-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)chroman-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-2-furoyl}morpholine](/img/structure/B5618897.png)

![2-[(3,4-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5618901.png)

![1-[3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5618928.png)
![(2-methylthieno[3,2-d]pyrimidin-4-yl)[2-(pyridin-3-ylamino)ethyl]amine](/img/structure/B5618934.png)
![7-isopropyl-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618949.png)

![2,4-bis(ethylthio)-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5618966.png)

![1-(methoxyacetyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepane](/img/structure/B5618988.png)
![4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5618994.png)
![ethyl 4-[(cyclohexylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5618995.png)
